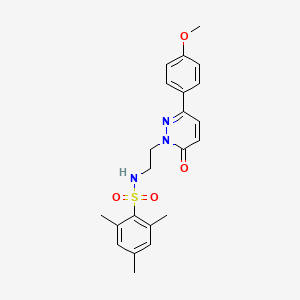

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S/c1-15-13-16(2)22(17(3)14-15)30(27,28)23-11-12-25-21(26)10-9-20(24-25)18-5-7-19(29-4)8-6-18/h5-10,13-14,23H,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLOMTQYZNSGDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions.

Pharmacokinetics

The presence of the methoxy group and the pyridazinone ring could be sites of metabolic transformation.

Result of Action

The specific molecular and cellular effects of the compound’s action are currently unknown. Given the lack of information on its targets and mode of action, it’s difficult to predict its precise effects.

Biological Activity

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure combines a pyridazinone core with a methoxyphenyl group and a sulfonamide moiety, suggesting diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 388.48 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.

Structure Representation

| Component | Description |

|---|---|

| Pyridazinone Core | Central ring structure with nitrogen |

| Methoxyphenyl Group | Aromatic ring with methoxy substitution |

| Benzenesulfonamide Moiety | Sulfonamide functional group |

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing pyridazine and phenyl groups have been shown to disrupt microtubule dynamics by binding to tubulin, leading to apoptosis in cancer cells. A study demonstrated that specific substitutions at the C2 and C5 positions of similar structures significantly influenced antiproliferative activity against various cancer cell lines, including MCF-7 breast cancer cells .

The proposed mechanism of action involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways by binding to their active sites or allosteric sites.

- Microtubule Disruption : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis .

Other Biological Activities

Apart from anticancer effects, this compound may exhibit:

- Anti-inflammatory Properties : Compounds in this class have been studied for their ability to inhibit inflammatory pathways.

- Antibacterial Activity : Some derivatives have shown efficacy against various bacterial strains, suggesting potential use as antimicrobial agents .

Study 1: Antiproliferative Activity

In a study examining the antiproliferative effects of related compounds, it was found that modifications at the C2 position significantly enhanced activity against MCF-7 cells. The most active derivatives showed IC50 values in the low micromolar range, indicating potent anticancer properties .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of similar sulfonamide derivatives. The results indicated significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders .

Scientific Research Applications

The compound N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide has garnered attention in various scientific fields due to its unique molecular structure and potential therapeutic applications. This article explores its applications, particularly in medicinal chemistry, through a comprehensive analysis of its biological activities, synthesis methods, and case studies.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The mechanism involves modulation of apoptotic pathways and inhibition of tumor growth, suggesting potential use as a chemotherapeutic agent.

Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. This activity positions it as a candidate for treating inflammatory diseases such as arthritis and other chronic conditions.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been observed to inhibit the growth of various bacterial strains in vitro, indicating potential for development as an antibacterial agent.

Enzyme Inhibition

The compound has demonstrated the ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can disrupt disease progression, making it a valuable target for drug development aimed at metabolic disorders.

In Vivo Studies on Cancer

A notable study investigated the anticancer effects of similar pyridazinone derivatives on breast cancer models. Results indicated that these compounds induced apoptosis through modulation of signaling pathways related to cell survival and death.

Antimicrobial Efficacy

Research focused on the antimicrobial properties of compounds structurally related to this compound showed significant reductions in bacterial load in treated models compared to controls. This supports its potential use in developing targeted antibacterial therapies.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines; inhibits tumor growth |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines; potential treatment for chronic diseases |

| Antimicrobial | Inhibits growth of various bacterial strains; potential antibacterial agent |

| Enzyme Inhibition | Disrupts metabolic pathways; targets specific enzymes |

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical steps ensure high yield and purity?

- Methodological Answer : The synthesis involves three key stages:

- Pyridazinone core formation : Cyclocondensation of 1,4-diketones with hydrazines under acidic conditions (e.g., acetic acid) to form the 6-oxopyridazin-1(6H)-yl scaffold. Temperature control (80–100°C) minimizes side reactions .

- 4-Methoxyphenyl incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution (using Pd catalysts or SNAr conditions) to attach the 4-methoxyphenyl group at the pyridazinone C3 position .

- Sulfonamide coupling : React the ethylamine side chain with 2,4,6-trimethylbenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine). Purify via silica gel chromatography (hexane/ethyl acetate gradient) to isolate the product. Critical steps include inert atmosphere (N₂/Ar) for coupling reactions and rigorous drying of intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from the trimethylbenzenesulfonamide and pyridazinone moieties. For example, HMBC correlations confirm connectivity between the ethyl linker and pyridazinone .

- X-ray crystallography : Single-crystal analysis (e.g., using a Bruker D8 Venture diffractometer) resolves absolute stereochemistry and confirms intramolecular interactions (e.g., hydrogen bonding between sulfonamide and pyridazinone oxygen) .

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) with ESI-MS detect impurities (e.g., des-methyl by-products) and verify ≥98% purity .

Q. How does the compound’s solubility and stability under varying pH and temperature conditions influence experimental design?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or DMF (50 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute in PBS (pH 7.4) to avoid precipitation .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed sulfonamide) indicate sensitivity to acidic/basic conditions. Store at –20°C under inert gas to prolong shelf life .

Advanced Research Questions

Q. What strategies establish structure-activity relationships (SAR) for this compound’s biological targets?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified methoxyphenyl (e.g., 4-ethoxy, 4-fluoro) or sulfonamide (e.g., 2,4-dimethyl) groups. Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) to identify critical functional groups .

- Conformational analysis : Use X-ray data (e.g., torsion angles between pyridazinone and sulfonamide) to correlate molecular rigidity with binding affinity. Molecular docking (AutoDock Vina) predicts interactions with hydrophobic pockets in target proteins .

Q. How can computational methods predict reactivity and guide synthetic optimization?

- Methodological Answer :

- DFT calculations : Optimize transition states (Gaussian 16, B3LYP/6-31G*) for key steps like sulfonamide coupling. Activation energy barriers identify rate-limiting steps (e.g., steric hindrance from trimethyl groups) .

- Molecular dynamics (MD) : Simulate solvation effects (GROMACS) to predict solubility trends. Free energy perturbation (FEP) quantifies the impact of substituents (e.g., methyl vs. trifluoromethyl) on binding thermodynamics .

Q. What analytical approaches resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Orthogonal validation : If conflicting cytotoxicity data arise, repeat assays with alternative methods (e.g., MTT vs. ATP-lite). Confirm compound identity via HRMS and 1H NMR (comparison to reference spectra) .

- Impurity profiling : Use LC-MS/MS to detect trace by-products (e.g., N-dealkylated derivatives) that may skew activity. Quantify impurities via external calibration curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.